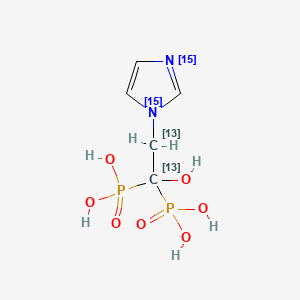

Zoledronic acid-15N2,13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-hydroxy-2-(15N)(15N)(1,3-15N2)imidazol-1-yl-1-phosphono(1,2-13C2)ethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i3+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRASPMIURGNCCH-LAWBUZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[15N](C=[15N]1)[13CH2][13C](O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Zoledronic Acid-15N2,13C2: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of the isotopically labeled compound, Zoledronic acid-15N2,13C2. This information is critical for researchers utilizing this molecule in various scientific investigations, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Zoledronic acid, a potent third-generation bisphosphonate. The incorporation of two nitrogen-15 and two carbon-13 isotopes provides a distinct mass shift, facilitating its use in mass spectrometry-based applications.

| Property | Value | Citations |

| Chemical Name | (1-hydroxy-2-(1H-imidazol-1-yl-15N2)ethane-1,1-diyl-1,2-13C2)bis(phosphonic acid) | [1] |

| Molecular Formula | C3(13C)2H10(15N)2O7P2 | [2] |

| Molecular Weight | 276.06 g/mol | [1][2] |

| Exact Mass | 275.99710412 Da | [1] |

| CAS Number | 1189694-79-8 | [1][2] |

| Physical State | Solid (unlabeled form) | |

| Solubility (unlabeled form) | Sparingly soluble in water, freely soluble in 0.1 N NaOH. | [3] |

Stability Profile

The stability of Zoledronic acid, and by extension its isotopically labeled form, has been evaluated under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines. These studies are crucial for determining appropriate storage conditions and understanding potential degradation pathways.

| Stress Condition | Observation | Citations |

| Acid Hydrolysis (e.g., 1 N HCl) | Stable, no significant degradation observed. | [4] |

| Alkaline Hydrolysis (e.g., 1 N NaOH) | Stable, no significant degradation observed. | [4] |

| Oxidative Stress (e.g., 3% H2O2) | Degradation observed, particularly at elevated temperatures. | [1][4] |

| Thermal Degradation (e.g., 60°C) | Generally stable, though some studies show minor degradation at higher temperatures. | [1][4] |

| Photostability (UV light) | Stable, no significant degradation observed. | [1][4] |

Storage Recommendations: For long-term stability, this compound should be stored at -20°C. If prepared in solution, it should be refrigerated at 2°C-8°C and used within 24 hours.[5]

Experimental Protocols

Stability-Indicating HPLC Method

A common method for assessing the stability of Zoledronic acid is through a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Objective: To develop a method that can separate and quantify Zoledronic acid from its potential degradation products.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen orthophosphate at pH 5.5) and an organic modifier like methanol or acetonitrile. An ion-pairing agent, such as tetra-butyl ammonium hydrogen sulphate, is often included to improve peak shape and retention.[1][4]

-

Flow Rate: Typically around 1.0 mL/min.

-

Forced Degradation Sample Preparation:

-

Acid/Base Hydrolysis: The drug substance is dissolved in an acidic (e.g., 1 N HCl) or basic (e.g., 1 N NaOH) solution and heated.

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature or with heating.

-

Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 60°C).

-

Photodegradation: The drug substance is exposed to UV light.

-

-

Analysis: The stressed samples are then analyzed by the developed HPLC method to assess for any degradation peaks and the loss of the main drug peak.

Quantification in Biological Matrices by LC-MS/MS

For pharmacokinetic studies, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.

Objective: To accurately quantify Zoledronic acid in biological samples (e.g., bone).

Methodology:

-

Sample Preparation:

-

Bone samples are flash-frozen and homogenized in a phosphoric acid solution containing the internal standard (this compound).

-

The homogenate is then subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

-

Chromatographic System: An LC system coupled to a tandem mass spectrometer.

-

Derivatization: Zoledronic acid is often derivatized, for example with trimethylsilyl diazomethane, to improve its chromatographic properties and ionization efficiency.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Signaling Pathways

Zoledronic acid exerts its therapeutic effects primarily by inhibiting osteoclast-mediated bone resorption. This is achieved through the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.

The inhibition of FPPS by Zoledronic acid leads to a depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. Proper prenylation is critical for the correct subcellular localization and function of these proteins, which regulate key cellular processes in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and vesicular trafficking, all of which are necessary for bone resorption. Ultimately, the disruption of these processes leads to osteoclast apoptosis.[7]

Zoledronic acid also impacts other signaling pathways that regulate osteoclast differentiation and function. It has been shown to suppress the RANKL/RANK signaling pathway, a critical pathway for osteoclastogenesis.[7][8]

By binding to its receptor RANK on the surface of osteoclast precursors, RANKL initiates a signaling cascade involving TRAF6, which in turn activates downstream pathways including NF-κB and MAPKs (JNK, p38, ERK).[9][10] These pathways are crucial for the expression of genes that drive osteoclast differentiation and function. Zoledronic acid has been shown to inhibit this signaling cascade, thereby preventing osteoclast formation and bone resorption.[8]

References

- 1. A validated stability indicating ion-pair RP-LC method for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. globalrph.com [globalrph.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]

- 8. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Various pathways of zoledronic acid against osteoclasts and bone cancer metastasis: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zoledronic acid inhibits osteoclastogenesis and bone resorptive function by suppressing RANKL-mediated NF-κB and JNK and their downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Zoledronic Acid-15N2,13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled bisphosphonate, Zoledronic acid-15N2,13C2. While specific literature detailing the synthesis of this labeled compound is not publicly available, this document outlines a well-established synthetic route for unlabeled Zoledronic acid that can be adapted using isotopically labeled precursors. The purification methods described are standard for bisphosphonates and are applicable to the labeled analog.

Synthesis of this compound

The synthesis of Zoledronic acid involves the reaction of a substituted imidazole with phosphorous acid and a phosphorus halide. For the synthesis of this compound, the key starting material would be isotopically labeled 2-(1H-imidazol-1-yl)acetic acid (or a derivative thereof) containing ¹⁵N in the imidazole ring and ¹³C in the acetic acid backbone.

A common and efficient method for the synthesis of Zoledronic acid is a one-pot reaction.[1] This approach avoids the isolation of intermediates, leading to higher overall yields and a more streamlined process. The proposed synthetic pathway for this compound is depicted below.

References

Isotopic Labeling of Zoledronic Acid: A Technical Guide for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of Isotopically Labeled Zoledronic Acid.

This technical guide provides a comprehensive overview of the isotopic labeling of Zoledronic acid, a potent bisphosphonate widely used in the treatment of bone diseases. The document details synthetic methodologies for incorporating various isotopes, including stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), as well as the radioactive isotope Carbon-14 (¹⁴C). It is designed to serve as a valuable resource for researchers utilizing isotopically labeled Zoledronic acid in pharmacokinetic studies, metabolic pathway analysis, and as internal standards for quantitative bioanalysis.

Introduction to Isotopic Labeling of Zoledronic Acid

Isotopic labeling is an indispensable technique in drug discovery and development, enabling the precise tracking of molecules within biological systems. For Zoledronic acid, labeled analogues are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action at the molecular level. The choice of isotope depends on the specific research application. Stable isotopes such as ¹³C, ¹⁵N, and ²H are primarily used in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis and structural studies. Radioactive isotopes like ¹⁴C and ³H offer high sensitivity for tracing and quantification in biological matrices.

Synthetic Strategies for Isotopically Labeled Zoledronic Acid

The synthesis of isotopically labeled Zoledronic acid typically involves the introduction of the desired isotope at an early stage in the synthetic route, often in the precursor molecule, imidazole-1-acetic acid. The general synthesis of Zoledronic acid proceeds via the reaction of imidazole-1-acetic acid with a mixture of phosphorous acid and a phosphorus halide, such as phosphorus trichloride or phosphorus oxychloride.

Below are proposed synthetic schemes for the preparation of ¹⁴C, ¹³C/¹⁵N, and Deuterium labeled Zoledronic acid.

Synthesis of [¹⁴C]-Zoledronic Acid

The synthesis of [¹⁴C]-Zoledronic acid can be achieved by utilizing a ¹⁴C-labeled imidazole precursor. A plausible synthetic route is outlined below, starting from a commercially available ¹⁴C-labeled cyanide.

Experimental Protocol: Synthesis of [¹⁴C]-Zoledronic Acid

Step 1: Synthesis of [¹⁴C]-Imidazole

A multi-step synthesis starting from potassium [¹⁴C]cyanide can be employed to produce [¹⁴C]-imidazole. This involves the formation of a labeled amino acid precursor followed by cyclization to form the imidazole ring. While various methods exist, a common approach involves the reaction of [¹⁴C]cyanide with an appropriate aminoacetaldehyde derivative.

Step 2: Synthesis of [¹⁴C]-Imidazole-1-acetic acid

-

To a solution of [¹⁴C]-imidazole (1.0 eq) in a suitable solvent such as ethyl acetate, add powdered potassium carbonate (1.4 eq).

-

Add tert-butyl chloroacetate (1.2 eq) to the mixture at room temperature.

-

Reflux the reaction mixture for 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, quench the reaction with cold water and separate the organic layer.

-

Evaporate the solvent to obtain crude [¹⁴C]-imidazol-1-yl-acetic acid tert-butyl ester.

-

Hydrolyze the ester by heating in water at 90-95°C for 2 hours.

-

After cooling, acidify the solution with concentrated hydrochloric acid to precipitate [¹⁴C]-imidazole-1-acetic acid hydrochloride.

Step 3: Synthesis of [¹⁴C]-Zoledronic Acid

-

Suspend [¹⁴C]-imidazole-1-acetic acid hydrochloride (1.0 eq) and phosphorous acid (1.5 eq) in a high-boiling solvent like sulfolane.

-

Heat the mixture to approximately 75°C for 30 minutes.

-

Cool the mixture to 35-40°C and slowly add phosphorus trichloride (3.4 eq).

-

Heat the reaction mixture to 63-67°C for 3 hours.

-

Cool the reaction to 0-5°C and quench by the slow addition of water.

-

Heat the resulting solution at 100°C for 3 hours to complete the hydrolysis.

-

After cooling and purification by recrystallization, [¹⁴C]-Zoledronic acid is obtained.

Synthesis of [¹³C, ¹⁵N]-Zoledronic Acid

For stable isotope labeling, commercially available [¹³C, ¹⁵N]-labeled imidazole can be used as the starting material. The subsequent steps to synthesize [¹³C, ¹⁵N]-Zoledronic acid would follow a similar procedure as outlined for the ¹⁴C-labeled compound.

Experimental Protocol: Synthesis of [¹³C, ¹⁵N]-Zoledronic Acid

The protocol is analogous to the synthesis of [¹⁴C]-Zoledronic acid, with the substitution of [¹³C, ¹⁵N]-imidazole as the starting material in Step 2. The reaction conditions and stoichiometry would remain similar. The final product would be [¹³C, ¹⁵N]-Zoledronic acid, suitable for use as an internal standard in mass spectrometry-based quantification.

Synthesis of Deuterated Zoledronic Acid

Deuterated Zoledronic acid is a valuable internal standard for mass spectrometry. Its synthesis can be achieved by starting with a deuterated imidazole, such as d4-imidazole.

Experimental Protocol: Synthesis of Deuterated Zoledronic Acid (d-Zoledronic Acid)

The synthesis follows the same general pathway, starting with the N-alkylation of d4-imidazole with an appropriate haloacetic acid ester, followed by hydrolysis and subsequent bisphosphonation as described for the other labeled analogues. This multi-step synthesis provides a deuterated internal standard for accurate quantification of Zoledronic acid in biological matrices.

Characterization and Quality Control

The purity and identity of the isotopically labeled Zoledronic acid must be rigorously confirmed. The following analytical techniques are essential for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and the position of the isotopic label (for ¹³C and ¹⁵N).

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and isotopic enrichment of the labeled compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical and radiochemical purity of the final product.

Table 1: Summary of Analytical Data for Zoledronic Acid and its Precursor

| Compound | Analytical Technique | Expected Observations |

| Imidazole-1-acetic acid | ¹H NMR (D₂O) | δ 8.7 (s, 1H), 7.5 (br s, 2H), 5.1 (s, 2H)[1] |

| ¹³C NMR (D₂O) | δ 172.8, 138.8, 125.9, 122.4, 52.7[1] | |

| MS (m/z) | [M+1]⁺ at 127.0[1] | |

| Zoledronic Acid | ¹H NMR (D₂O) | Signals corresponding to the imidazole and methylene protons. |

| ¹³C NMR | Expected signals for the imidazole and ethylidene carbons. | |

| ³¹P NMR | A singlet corresponding to the two equivalent phosphorus atoms. | |

| MS (derivatized) | [M+H]⁺ at m/z = 329.0 (for tetramethylsilyl derivative)[2] |

Quantitative Data and Yields

The synthesis of Zoledronic acid and its labeled analogues can achieve varying yields and purity depending on the specific protocol and purification methods employed.

Table 2: Representative Synthesis Yields and Purity of Zoledronic Acid

| Synthesis Step | Product | Typical Yield | Typical Purity (by HPLC) | Reference |

| N-alkylation & Hydrolysis | Imidazole-1-acetic acid hydrochloride | 83% | >98% | [1] |

| Bisphosphonation | Zoledronic acid | 57% - 99% | >99% | [1][3] |

| Radiolabeling with ⁹⁹ᵐTc | [⁹⁹ᵐTc]Tc-Zoledronic acid | >99% (radiochemical yield) | >99% (radiochemical purity) | [4][5] |

Table 3: Properties of Radiolabeled Zoledronic Acid

| Isotope | Specific Activity | Reference |

| ¹⁴C | 3.9 to 6.1 MBq/mg | |

| ⁹⁹ᵐTc | 8050 MBq/µmol | [4][5] |

Mechanism of Action and Signaling Pathways

Zoledronic acid exerts its potent anti-resorptive effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This inhibition prevents the prenylation of small GTPases, which are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of isotopically labeled Zoledronic acid.

Conclusion

This technical guide provides essential information for the synthesis, characterization, and application of isotopically labeled Zoledronic acid. The detailed protocols and compiled data serve as a valuable starting point for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry. The use of these labeled compounds will continue to be critical in advancing our understanding of Zoledronic acid's therapeutic effects and in the development of new analytical methods.

References

- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of Zoledronic Acid in Murine Bone by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2192126B1 - Process for making zoledronic acid - Google Patents [patents.google.com]

- 4. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 5. An optimized formulation for [99mTc]Tc radiolabeling of zoledronic acid as bone imaging agent [irjnm.tums.ac.ir]

Commercially Available Sources of Zoledronic Acid-15N2,13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available sources of the stable isotope-labeled Zoledronic acid-15N2,13C2. This internal standard is crucial for the accurate quantification of Zoledronic acid in various biological matrices using mass spectrometry-based methods. This document outlines the suppliers, available product specifications, a detailed experimental protocol for its use, and a visualization of the relevant signaling pathway.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers of reference standards and isotopically labeled compounds. While specific lot-to-lot data such as isotopic purity and exact concentration require a Certificate of Analysis (CoA) upon purchase, the following tables summarize the publicly available information for this product.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Contact for Quote/Purchase |

| LGC Standards | --INVALID-LINK-- | Available through their online store. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Available through their online store.[1] |

| MedChemExpress | --INVALID-LINK-- | "Get quote" option available on their website.[2] |

| Pharmaffiliates | --INVALID-LINK-- | Inquiry form available on their website.[3][4] |

Table 2: Product Specifications for this compound

| Parameter | Value | Source(s) |

| Chemical Name | (1-hydroxy-2-(1H-imidazol-1-yl-15N2)ethane-1,1-diyl-1,2-13C2)bis(phosphonic acid) | [5] |

| CAS Number | 1189694-79-8 | [1][3][5][6] |

| Molecular Formula | C3(13C)2H10(15N)2O7P2 | [1][7] |

| Molecular Weight | 276.06 g/mol | [1][7][3][5] |

| Isotopic Labeling | 15N2, 13C2 | [1][7][2][3][5][6] |

| Typical Appearance | White to Off-White Solid | |

| Storage Conditions | 2-8°C Refrigerator |

Note: Isotopic enrichment and chemical purity are lot-specific and will be detailed in the Certificate of Analysis provided by the supplier.

Mechanism of Action: Inhibition of the Mevalonate Pathway

Zoledronic acid is a potent nitrogen-containing bisphosphonate that primarily acts by inhibiting osteoclast-mediated bone resorption. Its molecular mechanism centers on the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for osteoclast function and survival. The disruption of these cellular processes ultimately leads to osteoclast apoptosis.

Experimental Protocol: Quantification of Zoledronic Acid in Murine Bone using LC-MS/MS

The following protocol is adapted from a study by Raccor et al. (2013) and details the use of this compound as an internal standard for the quantification of Zoledronic acid in murine bone samples.

Materials and Reagents

-

Zoledronic acid standard

-

This compound (Internal Standard, IS)

-

Phosphoric acid (0.2 M)

-

Trimethylsilyl diazomethane (TMS-DAM)

-

Methanol

-

Ammonium bicarbonate (10 mM)

-

Solid Phase Extraction (SPE) cartridges (SAX)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Sample Preparation and Extraction

-

Bone Homogenization: Flash-freeze murine bone samples in liquid nitrogen and homogenize in 1 mL of 0.2 M phosphoric acid containing a known concentration of this compound internal standard.

-

Centrifugation: Centrifuge the homogenate and collect the supernatant.

-

SPE Column Conditioning: Precondition SAX SPE cartridges with methanol followed by a 2:1 solution of 10 mM ammonium bicarbonate and 0.2 M phosphoric acid.

-

Sample Loading: Add 10 mM ammonium bicarbonate to the sample supernatant and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mM ammonium bicarbonate, water, and then methanol.

Derivatization

-

To the washed SPE cartridge, add 2.0 M TMS-DAM in ether.

-

Immediately add methanol and allow the derivatization reaction to proceed for 60 minutes at room temperature. This converts the polar Zoledronic acid and its internal standard to less polar tetra-methyl phosphonate derivatives suitable for reversed-phase chromatography.

-

Elution: Elute the derivatized analytes from the SPE cartridge.

LC-MS/MS Analysis

-

Chromatographic Separation: Perform on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of methanol and an aqueous buffer (e.g., ammonium acetate).

-

Mass Spectrometric Detection: Utilize a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the derivatized Zoledronic acid and the this compound internal standard.

Table 3: MRM Transitions for Derivatized Zoledronic Acid and its Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zoledronic acid (derivatized) | 329.1 | 203.1 |

| This compound (derivatized) | 333.1 | 207.1 |

Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards. Determine the concentration of Zoledronic acid in the bone samples by interpolating their peak area ratios from the calibration curve.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C5H10N2O7P2 | CID 45040702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

Interpreting the Certificate of Analysis for Zoledronic Acid-15N2,13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth interpretation of a representative Certificate of Analysis (CoA) for Zoledronic Acid-15N2,13C2, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies. Understanding the data presented in a CoA is paramount for ensuring the quality, accuracy, and reliability of experimental results in drug development and research. This document outlines the key analytical tests, presents data in a structured format, details the underlying experimental methodologies, and visualizes the biochemical pathways and analytical workflows.

Summary of Quantitative Data

A Certificate of Analysis for a stable isotope-labeled standard like this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA for this compound.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1189694-79-8[1][2][3] |

| Molecular Formula | C₃¹³C₂H₁₀¹⁵N₂O₇P₂[2][3] |

| Molecular Weight | 276.06 g/mol [2][3][4] |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Water |

Table 2: Quality Control and Analytical Data

| Analytical Test | Method | Specification |

| Chemical Purity | HPLC | ≥98%[5] |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % ¹⁵N; ≥99 atom % ¹³C |

| Identity Confirmation | ¹H NMR, ¹³C NMR, ³¹P NMR | Conforms to Structure[5] |

| Identity Confirmation | Mass Spectrometry | Conforms to Structure |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Water Content | Karl Fischer Titration | ≤ 5.0% |

Experimental Protocols

The analytical methods cited in the CoA are fundamental to verifying the quality of this compound. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds.[6] For Zoledronic acid, a reverse-phase HPLC method is often employed.[6][7]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: ODS C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.01M potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid) in a 60:40 v/v ratio.[7]

-

Flow Rate: 0.8 mL/min.[7]

-

Detection: UV detection at 210 nm.[7]

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the area of all peaks is integrated to calculate the percentage purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and isotopic enrichment of the labeled compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Procedure: A dilute solution of the compound is infused into the mass spectrometer. The instrument is operated in a mode to detect the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of this compound. The isotopic distribution is also analyzed to confirm the enrichment of ¹⁵N and ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and placement of atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated water (D₂O) is a common solvent for Zoledronic acid.

-

Experiments:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms.

-

¹³C NMR: Shows the number and types of carbon atoms, including the labeled positions.

-

³¹P NMR: Confirms the presence and environment of the two phosphonate groups.

-

-

Procedure: The sample is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm that the structure is consistent with this compound.

Visualizations: Signaling Pathways and Analytical Workflow

Zoledronic Acid Signaling Pathway

Zoledronic acid is a potent bisphosphonate that inhibits bone resorption by targeting osteoclasts.[8] Its primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[9] This disruption affects downstream signaling, including the regulation of NF-κB and JNK pathways, ultimately leading to osteoclast apoptosis.[8]

Caption: Mechanism of action of Zoledronic Acid via inhibition of FPPS.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of a sample containing this compound, for instance, in a pharmacokinetic study.

Caption: Workflow for quantification of Zoledronic Acid using an internal standard.

Logical Relationship of CoA Data

The data presented in a Certificate of Analysis are interconnected, providing a comprehensive quality assessment. This diagram shows the logical flow from basic identification to detailed purity analysis.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. vivanls.com [vivanls.com]

- 4. This compound | C5H10N2O7P2 | CID 45040702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biocrick.com [biocrick.com]

- 6. RP-HPLC method for quantitative analysis of zoledronic acid. [wisdomlib.org]

- 7. ijpsr.com [ijpsr.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. thomassci.com [thomassci.com]

An In-depth Technical Guide to the Storage and Handling of Zoledronic Acid-15N2,13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive storage and handling guidelines for the isotopically labeled compound Zoledronic Acid-15N2,13C2. The information is synthesized from publicly available data for the labeled compound and its parent analogue, Zoledronic Acid. These guidelines are intended to ensure the stability, integrity, and safe use of this compound in a research environment.

Compound Information

This compound is a stable isotope-labeled version of Zoledronic Acid, a potent nitrogen-containing bisphosphonate. It is primarily used as an internal standard in quantitative mass spectrometry-based studies. The isotopic labels (¹⁵N₂ and ¹³C₂) provide a distinct mass shift, allowing for precise differentiation from the unlabeled endogenous or administered compound.

Chemical Properties:

-

Molecular Formula: C₃(¹³C)₂H₁₀(¹⁵N)₂O₇P₂[1]

-

Molecular Weight: 276.06 g/mol [1]

-

Appearance: Typically a white to off-white solid.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on manufacturer data and general chemical stability principles for bisphosphonates.

2.1 Solid (Neat) Compound

The solid form of the compound is the most stable for long-term storage.

| Parameter | Recommended Condition | Notes |

| Temperature | 2°C to 8°C (Refrigerated) | A material safety data sheet for the labeled compound specifies storage at 2-8°C.[2] General guidelines for the parent compound suggest 20°C to 25°C is also acceptable.[3] |

| Atmosphere | Dry, inert atmosphere (e.g., Argon, Nitrogen) | Store in a tightly sealed container in a dry, well-ventilated place to prevent moisture absorption.[2] |

| Light | Protect from light | Store in an opaque or amber vial to prevent photodegradation. |

| Container | Tightly sealed, suitable container | Use containers appropriate for storing analytical standards. |

2.2 Solutions

Once reconstituted, the stability of Zoledronic Acid solutions is dependent on the solvent, concentration, and storage temperature.

| Parameter | Recommended Condition | Notes |

| Stock Solution Storage | -20°C or -80°C | For long-term stability, stock solutions (e.g., in water or DMSO) should be stored frozen. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. |

| Reconstituted Solution Stability | 24 hours at 2°C to 8°C | Chemical and physical stability of Zoledronic Acid solutions for infusion has been demonstrated for 24 hours when refrigerated.[4][5] The total time from reconstitution, storage, to administration should not exceed 24 hours.[6] |

| Solvent Selection | Water, PBS, DMSO | Zoledronic acid is highly soluble in water.[3] For cell culture experiments, reconstitution in sterile water or PBS is common. DMSO can be used for higher concentration stock solutions. |

Handling and Safety Precautions

Zoledronic Acid is a potent compound and should be handled with care. Standard laboratory safety protocols for handling chemical compounds should be strictly followed.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[3]

-

Skin Protection: A lab coat or protective overgarment should be worn.[3]

-

Respiratory Protection: For handling the solid compound where dust may be generated, use appropriate exhaust ventilation (e.g., a chemical fume hood) or a certified respirator.[2]

3.2 General Handling

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols when handling the solid powder.[2]

-

Wash hands thoroughly after handling.[3]

-

Ensure adequate ventilation in the work area.[7]

Experimental Protocols: Solution Preparation

This section outlines a general protocol for the preparation of stock and working solutions of this compound for use in research applications.

4.1 Objective

To prepare a concentrated stock solution and subsequent working solutions for use in experiments such as cell culture treatments or as an internal standard for analytical assays.

4.2 Materials

-

This compound solid compound

-

Solvent (e.g., sterile, nuclease-free water; DMSO)

-

Sterile, low-retention microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Analytical balance

-

Vortex mixer

4.3 Workflow Diagram

Caption: Workflow for the preparation of this compound solutions.

4.4 Step-by-Step Procedure

-

Preparation: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood or ventilated enclosure, carefully weigh the desired amount of the solid compound using an analytical balance.

-

Reconstitution:

-

Add the calculated volume of the appropriate solvent (e.g., sterile water) to the solid compound to achieve the desired stock concentration (e.g., 10 mM).

-

Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator to ensure the compound is fully dissolved. Visually inspect the solution to ensure there is no particulate matter.[4]

-

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, low-retention tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

-

Working Solution Preparation:

-

When needed, thaw a single aliquot of the stock solution.

-

Dilute the stock solution to the final working concentration using the appropriate sterile medium or buffer immediately before use.

-

Mechanism of Action: Signaling Pathway

Zoledronic acid acts by inhibiting farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[8][9] This inhibition prevents the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8] These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rab), which are vital for osteoclast function, survival, and cytoskeletal organization.[9] Disruption of this process leads to osteoclast inactivation and apoptosis, thereby inhibiting bone resorption.[10]

Caption: Zoledronic Acid inhibits the FPPS enzyme in the mevalonate pathway.

References

- 1. scbt.com [scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. northamerica.covetrus.com [northamerica.covetrus.com]

- 4. medicines.org.uk [medicines.org.uk]

- 5. medicines.org.uk [medicines.org.uk]

- 6. globalrph.com [globalrph.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]

Molecular weight and formula of Zoledronic acid-15N2,13C2

This technical guide provides comprehensive information on the isotopically labeled compound Zoledronic acid-15N2,13C2, intended for researchers, scientists, and professionals in drug development. The guide covers its fundamental physicochemical properties, detailed experimental protocols for its quantification, and an overview of its mechanism of action through key signaling pathways.

Physicochemical Properties

This compound is a stable isotope-labeled version of Zoledronic acid, a potent third-generation bisphosphonate. The incorporation of two 15N and two 13C isotopes makes it an ideal internal standard for quantitative analysis by mass spectrometry, providing a distinct mass shift from the unlabeled analyte while maintaining similar chemical and physical properties.

Quantitative Data Summary

The key quantitative data for this compound and its unlabeled counterpart are summarized in the table below for direct comparison.

| Property | This compound | Zoledronic acid (unlabeled) |

| Molecular Formula | C₃¹³C₂H₁₀¹⁵N₂O₇P₂[1][2] | C₅H₁₀N₂O₇P₂[3][4] |

| Molecular Weight | 276.06 g/mol [1][2][5][6] | 272.09 g/mol [4][7] |

| Exact Mass | 275.99710412 Da[5] | 272.00176 Da |

| CAS Number | 1189694-79-8[1][2][8] | 118072-93-8[3][4] |

Experimental Protocols

The quantification of Zoledronic acid in biological matrices is challenging due to its high polarity. The following protocols outline established methods for its analysis, where this compound would serve as an ideal internal standard.

Quantification of Zoledronic Acid in Biological Fluids by LC-MS/MS

This protocol describes a common method for analyzing Zoledronic acid in samples like urine and blood plasma.[1] The use of an isotopically labeled internal standard like this compound is crucial for accurate quantification.

a. Sample Preparation and Derivatization:

-

To a defined volume of the biological sample (e.g., urine or plasma), add a known amount of the internal standard (this compound).

-

Perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

Evaporate the sample to dryness.

-

Derivatize the analyte and internal standard by adding a solution of trimethylsilyl diazomethane (TMS-DAM).[9] This step converts the polar phosphonic acid groups into less polar tetramethyl phosphonate esters, improving chromatographic retention on reversed-phase columns.[9]

b. LC-MS/MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the derivatized Zoledronic acid from other components using a reversed-phase HPLC column.

-

Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode.

c. Data Analysis:

-

Determine the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of Zoledronic acid in the unknown samples by interpolation from the calibration curve.

Extraction and Quantification of Zoledronic Acid from Bone Tissue

This protocol details a method for measuring Zoledronic acid concentrations in bone, a key target tissue.[9][10]

a. Sample Preparation:

-

Excise and clean the bone tissue of interest (e.g., femur, mandible).

-

Add a known amount of this compound as the internal standard.

-

Extract Zoledronic acid from the bone matrix by incubation with phosphoric acid.[9][10]

-

Derivatize the extracted sample with TMS-DAM as described in the previous protocol.[9][10]

b. LC-MS/MS Analysis and Data Processing:

-

Follow the LC-MS/MS analysis and data processing steps as outlined in the protocol for biological fluids.

Signaling Pathways and Mechanism of Action

Zoledronic acid exerts its therapeutic effects, particularly the inhibition of osteoclast-mediated bone resorption, by modulating key intracellular signaling pathways.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

The primary molecular target of nitrogen-containing bisphosphonates like Zoledronic acid is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway.[4] Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for osteoclast function and survival. Disruption of this process leads to osteoclast apoptosis.[4][5]

Caption: Inhibition of FPPS by Zoledronic acid disrupts the mevalonate pathway.

Modulation of Osteoclast Differentiation and Function

Zoledronic acid also influences signaling pathways that are crucial for the differentiation and function of osteoclasts, primarily downstream of the interaction between Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its receptor RANK.[2][5][8]

The binding of RANKL to RANK on osteoclast precursors initiates a signaling cascade that activates key transcription factors, including Nuclear Factor-κB (NF-κB) and activator protein-1 (AP-1), which is regulated by MAP kinases like c-Jun N-terminal kinase (JNK).[2][8] Zoledronic acid has been shown to suppress the activation of both the NF-κB and JNK signaling pathways, thereby inhibiting osteoclast formation and bone resorption.[2][8][11]

Caption: Zoledronic acid inhibits RANKL-mediated NF-κB and JNK signaling.

Experimental Workflow for Quantitative Proteomics

The use of stable isotope labeling extends to proteomics, enabling the quantitative analysis of protein expression and post-translational modifications in response to drug treatment. The following diagram illustrates a general workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment to study the effects of Zoledronic acid on cellular signaling.

Caption: Workflow for SILAC-based quantitative proteomics with Zoledronic acid.

References

- 1. Determination of zoledronic acid in human urine and blood plasma using liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]

- 6. scbt.com [scbt.com]

- 7. Zoledronic Acid | C5H10N2O7P2 | CID 68740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Zoledronic acid inhibits osteoclastogenesis and bone resorptive function by suppressing RANKL-mediated NF-κB and JNK and their downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sop.washington.edu [sop.washington.edu]

- 10. Quantitation of Zoledronic Acid in Murine Bone by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zoledronic acid inhibits osteoclast differentiation and function through the regulation of NF-κB and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Stable Isotopes in Modern Drug Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Stable isotope labeling (SIL) has emerged as a cornerstone technology, offering a safe and powerful alternative to traditional radiolabeling for elucidating the pharmacokinetic and metabolic fate of new chemical entities.[1][2] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotopes in drug analysis, with a focus on providing actionable experimental protocols and clear data presentation for researchers in the field.

Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive isotopes that are chemically identical to their lighter counterparts but possess a greater mass due to additional neutrons.[][4] This mass difference, detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking and quantification of drug molecules and their metabolites within complex biological matrices.[][4]

Core Principles of Stable Isotope Labeling

The fundamental principle behind SIL in drug analysis is the ability to differentiate between the administered, isotopically labeled drug and its endogenous or unlabeled counterparts. This distinction is critical for a variety of applications, from quantifying drug concentrations in biological fluids to elucidating complex metabolic pathways.

One of the key advantages of using deuterium is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break during metabolic processes.[1] This can significantly slow the rate of metabolism at the site of deuteration, a phenomenon that can be leveraged to improve a drug's pharmacokinetic profile.[2]

Applications in Drug Development

Stable isotope labeling is a versatile tool with a wide range of applications throughout the drug development pipeline:

-

Metabolism Studies: Tracing the metabolic fate of a drug is a critical step in assessing its safety and efficacy. By labeling a drug with a stable isotope, researchers can readily identify and characterize its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[]

-

Pharmacokinetic (PK) Studies: SIL is instrumental in determining a drug's ADME profile. It allows for the precise quantification of the drug and its metabolites in various biological matrices, providing essential data for dose selection and regimen design.[]

-

Absolute Bioavailability Studies: This technique allows for the simultaneous administration of an oral unlabeled drug and an intravenous (IV) stable isotope-labeled version. This approach eliminates intra-subject variability and provides a highly accurate measure of the fraction of the orally administered drug that reaches systemic circulation.[5][6]

-

Drug-Drug Interaction (DDI) Studies: Stable isotope-labeled compounds can be used to investigate the influence of one drug on the metabolism of another, providing crucial information for predicting potential adverse interactions.[]

-

Isotope Dilution Mass Spectrometry (IDMS): This is a highly accurate quantitative technique that utilizes a known amount of an isotopically labeled standard (internal standard) added to a sample. By measuring the ratio of the unlabeled analyte to the labeled standard, precise and accurate quantification can be achieved, minimizing the impact of matrix effects and variations in sample preparation.[]

Data Presentation: Quantitative Comparisons

The impact of stable isotope labeling, particularly deuteration, on pharmacokinetic parameters is a key area of investigation. The following tables summarize representative quantitative data from in vitro and in vivo studies.

Table 1: Comparison of In Vitro Metabolic Stability of a Hypothetical Drug and its Deuterated Analog

| Compound | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Non-deuterated Drug | 15 | 46.2 |

| Deuterated Drug | 45 | 15.4 |

This table illustrates a threefold increase in the in vitro half-life and a corresponding decrease in intrinsic clearance for the deuterated analog, indicating a significant reduction in the rate of metabolism.

Table 2: Comparison of In Vivo Pharmacokinetic Parameters of a Hypothetical Drug and its Deuterated Analog in Rats

| Parameter | Non-deuterated Drug | Deuterated Drug |

| Cmax (ng/mL) | 500 | 750 |

| Tmax (h) | 1.0 | 1.5 |

| AUC(0-t) (ng·h/mL) | 2500 | 5000 |

| t½ (h) | 2.5 | 5.0 |

| CL/F (L/h/kg) | 2.0 | 1.0 |

This table demonstrates the in vivo impact of deuteration, with the deuterated drug exhibiting a higher peak plasma concentration (Cmax), a twofold increase in total drug exposure (AUC), a longer elimination half-life (t½), and reduced clearance (CL/F) compared to its non-deuterated counterpart.[7][8]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data in stable isotope-based drug analysis.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its stable isotope-labeled analog.

Materials:

-

Test compound and its stable isotope-labeled analog

-

Pooled human liver microsomes (or other species as required)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound and its labeled analog in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (or its labeled analog) to the desired final concentrations. Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[7]

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[7]

-

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the key pharmacokinetic parameters of a test compound and its stable isotope-labeled analog following oral administration.

Materials:

-

Test compound and its stable isotope-labeled analog

-

Sprague-Dawley rats (or other appropriate animal model)

-

Dosing vehicle (e.g., saline, PEG400/water)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Sample preparation reagents (e.g., protein precipitation solvent)

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Fast the rats overnight prior to dosing.

-

Administer the test compound or its labeled analog orally via gavage at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to labeled tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the unlabeled and labeled compounds.[7]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of a drug and its stable isotope-labeled analog.

Caption: General workflow for quantitative bioanalysis using stable isotopes.

Conclusion

Stable isotope labeling is an indispensable tool in modern drug analysis, providing researchers with a safe, sensitive, and precise method for investigating the pharmacokinetic and metabolic properties of drug candidates. From early-stage metabolic stability screening to definitive absolute bioavailability studies, the applications of stable isotopes are vast and critical for informed decision-making throughout the drug development process. The detailed protocols and data presented in this guide offer a practical framework for scientists to effectively implement these powerful techniques in their own research, ultimately contributing to the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. metsol.com [metsol.com]

- 5. The use of isotopes in the determination of absolute bioavailability of drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Evolving Landscape of Preclinical Research: A Technical Guide to the Applications of Labeled Zoledronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoledronic acid, a potent third-generation bisphosphonate, has become a cornerstone in the management of bone metastases and other osteolytic diseases.[1][2] Its high affinity for hydroxyapatite makes it an ideal candidate for targeted delivery to bone tissue. The advent of labeled Zoledronic acid, utilizing both radioactive and fluorescent markers, has revolutionized preclinical research, offering unprecedented insights into its biodistribution, pharmacokinetics, and therapeutic mechanisms. This in-depth technical guide explores the diverse applications of labeled Zoledronic acid in preclinical studies, providing a comprehensive overview of labeling strategies, experimental protocols, and quantitative data to empower researchers in the field of bone biology and oncology.

Introduction: The Power of Labeling in Preclinical Imaging

Preclinical imaging is an indispensable tool in drug development, enabling the non-invasive, longitudinal study of biological processes in living animal models.[3][4] The labeling of therapeutic agents like Zoledronic acid with imaging probes allows for the direct visualization and quantification of drug distribution and target engagement.[5] This guide focuses on two primary labeling modalities:

-

Radiolabeling: Involves the attachment of a radionuclide (e.g., Technetium-99m, Gallium-68) to Zoledronic acid, enabling detection by Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[6] These techniques offer high sensitivity for quantitative biodistribution studies.

-

Fluorescent Labeling: Utilizes the conjugation of a fluorophore (e.g., a near-infrared dye) to Zoledronic acid for detection by optical imaging. This method is particularly valuable for high-resolution imaging of cellular processes and for studies in small animal models.[7][8]

Radiolabeled Zoledronic Acid in Preclinical SPECT and PET Imaging

Radiolabeled bisphosphonates have been instrumental in bone scintigraphy for decades.[6] The development of radiolabeled Zoledronic acid and its derivatives represents a significant advancement, offering improved bone targeting and clearance properties.[9][10]

Synthesis and Radiolabeling Protocols

The most common radionuclide for SPECT imaging is Technetium-99m (⁹⁹mTc) due to its favorable physical characteristics and availability.[10] The labeling process typically involves the reduction of [⁹⁹mTc]TcO₄⁻ in the presence of a reducing agent, such as stannous chloride, which then forms a stable complex with Zoledronic acid.[11][12] For PET imaging, Gallium-68 (⁶⁸Ga) has emerged as a promising radionuclide for labeling bisphosphonates.[13][14]

Experimental Protocol: Optimized [⁹⁹mTc]Tc-Zoledronic Acid Labeling [11][15]

-

Materials: Zoledronic acid, stannous chloride (SnCl₂), ascorbic acid, [⁹⁹mTc]technetium pertechnetate.

-

Procedure:

-

Prepare a solution containing 100 µg (0.34 µmol) of Zoledronic acid and 2.8 µmol of ascorbic acid.

-

Add 100 µg (0.44 µmol) of SnCl₂ as a reducing agent.

-

Add 2775 MBq of ⁹⁹mTcO₄⁻.

-

Adjust the pH to 1-2.

-

Incubate the mixture at room temperature for 20 minutes.[12]

-

Determine radiochemical purity using thin-layer chromatography (TLC).

-

Preclinical Biodistribution and Pharmacokinetics

Preclinical studies in rodent models have consistently demonstrated the high bone affinity and rapid clearance of radiolabeled Zoledronic acid from soft tissues.

Table 1: Biodistribution of [⁹⁹mTc]Tc-Zoledronic Acid in Normal Rats (2 hours post-injection) [11][15]

| Organ | Percentage of Injected Activity per Gram (% IA/g) |

| Bone | 4.53 ± 0.14 |

| Blood | Data not available |

| Kidney | Data not available |

| Liver | Data not available |

| Muscle | Data not available |

Table 2: Pharmacokinetics of a ⁹⁹mTc-labeled Zoledronic Acid Derivative (EMIHPBP) in Mice [16]

| Parameter | Value |

| Cₘₐₓ in bone (%ID/gram) | 31.60 ± 0.15 |

| tₘₐₓ (minutes) | 60 |

| AUC (0-∞) in bone (%ID∙min/gram) | 3685.23 |

| Mean Residence Time in bone (minutes) | 384.354 |

| Elimination half-life (t₁/₂) from bone (minutes) | 263.914 |

| Bone/Blood Ratio (1-hour post-injection) | 23.76 |

These data highlight the excellent bone-targeting properties of radiolabeled Zoledronic acid derivatives, making them ideal candidates for skeletal imaging.[16]

Fluorescently Labeled Zoledronic Acid for Optical Imaging

Fluorescent imaging offers a powerful, non-invasive method for real-time visualization of biological processes at the cellular and tissue level.[5] The conjugation of Zoledronic acid with fluorescent dyes allows for detailed investigation of its uptake and effects in preclinical models of bone disease.

Synthesis of Fluorescently Labeled Zoledronic Acid

Zoledronic acid can be conjugated to various fluorescent dyes, such as 5-carboxyfluorescein (FAM) or near-infrared (NIR) dyes. The choice of fluorophore depends on the specific application, with NIR dyes being particularly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

Experimental Workflow: Synthesis of Labeled Zoledronic Acid

Caption: General workflow for the synthesis and labeling of Zoledronic acid.

Applications in Bone Metastasis Models

Fluorescently labeled Zoledronic acid has been instrumental in studying the pathophysiology of bone metastasis and evaluating the efficacy of therapeutic interventions. In murine models of breast cancer bone metastasis, fluorescently labeled cancer cells can be tracked in real-time, allowing for the early detection of metastatic lesions.[7]

Experimental Protocol: In Vivo Imaging of Bone Metastasis [7][17]

-

Animal Model: Nude mice intracardially injected with human breast cancer cells (e.g., MDA-MB-231) expressing a fluorescent protein like GFP.[7][18]

-

Imaging Agent: Zoledronic acid conjugated with a near-infrared fluorescent dye.

-

Procedure:

-

Administer the fluorescently labeled Zoledronic acid intravenously to the tumor-bearing mice.

-

At various time points (e.g., 0.5, 2.5, 6, 24 hours), euthanize the mice and collect blood, bones, and major organs.[17]

-

Perform ex vivo fluorescence imaging of the collected tissues to quantify the biodistribution of the labeled Zoledronic acid.[17]

-

Longitudinal in vivo imaging can also be performed to monitor tumor progression and the effect of Zoledronic acid treatment over time.[3]

-

Mechanism of Action: The "Vicious Cycle" of Bone Metastasis

Zoledronic acid exerts its therapeutic effect by disrupting the "vicious cycle" of bone metastasis.[19] Tumor cells that metastasize to the bone secrete factors, such as parathyroid hormone-related peptide (PTHrP), that stimulate osteoclasts, leading to excessive bone resorption.[19] This bone breakdown releases growth factors, like transforming growth factor-beta (TGF-β), which in turn promote tumor growth, perpetuating the cycle.[19] Zoledronic acid inhibits osteoclast activity, thereby breaking this cycle.[19]

Signaling Pathway: The "Vicious Cycle" of Bone Metastasis

Caption: The inhibitory effect of Zoledronic acid on the vicious cycle of bone metastasis.

Future Directions and Conclusion

The use of labeled Zoledronic acid in preclinical research continues to expand. The development of novel radiolabeling strategies with theranostic radionuclides offers the potential for simultaneous imaging and therapy.[13] Furthermore, the combination of labeled Zoledronic acid with other imaging modalities, such as magnetic resonance imaging (MRI), could provide even more comprehensive anatomical and functional information.

References

- 1. Preclinical pharmacology of zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bisphosphonates: preclinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical imaging - Wikipedia [en.wikipedia.org]

- 5. assets.ctfassets.net [assets.ctfassets.net]

- 6. Imaging with radiolabelled bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Skeletal accumulation of fluorescently-tagged zoledronate is higher in animals with early stage chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of radiolabeled bisphosphonates in bone metastasis [rpe.kntu.ac.ir]

- 10. Synthesis and Biological Evaluation of Novel 99mTc-Labelled Bisphosphonates as Superior Bone Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An optimized formulation for [99mTc]Tc radiolabeling of zoledronic acid as bone imaging agent [irjnm.tums.ac.ir]

- 12. rpe.kntu.ac.ir [rpe.kntu.ac.ir]

- 13. Novel Radiolabeled Bisphosphonates for PET Diagnosis and Endoradiotherapy of Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bisphosphonates as Radiopharmaceuticals: Spotlight on the Development and Clinical Use of DOTAZOL in Diagnostics and Palliative Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 16. Synthesis, preclinical, and pharmacokinetic evaluation of a new zoledronate derivative as a promising antiosteoporotic candidate using radiolabeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo distribution of zoledronic acid in a bisphosphonate-metal complex-based nanoparticle formulation synthesized by a reverse microemulsion method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preventive effects of zoledronic acid on bone metastasis in mice injected with human breast cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 19. Preclinical studies with zoledronic acid and other bisphosphonates: impact on the bone microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoledronic Acid-15N2,13C2: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for Zoledronic Acid-15N2,13C2. The isotopically labeled this compound shares chemical and toxicological properties with its unlabeled counterpart, Zoledronic Acid. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, hazards, handling procedures, and biological mechanism of action.

Core Data Presentation

For ease of comparison and reference, the quantitative data for this compound and Zoledronic Acid are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | This compound | Zoledronic Acid | Zoledronic Acid Monohydrate |

| Molecular Formula | C₃¹³C₂H₁₀¹⁵N₂O₇P₂[1][2] | C₅H₁₀N₂O₇P₂[3] | C₅H₁₂N₂O₈P₂[4][5] |

| Molecular Weight | 276.06 g/mol [1][2][6] | 272.09 g/mol [3][7] | 290.11 g/mol [4][5] |

| CAS Number | 1189694-79-8[1][2][6] | 118072-93-8[3][7] | 165800-06-6[4][5] |

| Appearance | White to off-white solid | White crystalline powder[8] | White crystalline powder[9] |

| Melting Point | Not available | 193-204 °C (decomposes)[8] | approx. 220-230 °C[9] |

| Solubility | Not available | Soluble in water (up to 2 mg/mL)[8][10], sparingly soluble[3]. Insoluble in DMSO and EtOH[11]. | Fairly low solubility in water (50 mg/L)[9]. |

| LogP | -4.3[6] | -4.2[3] | Not available |

Table 2: Toxicological Data (for Zoledronic Acid)

| Parameter | Value | Reference |

| LD50 (Oral, Rat) | 2910 mg/kg (for a related phosphonic acid compound, ATMP) | [12] |

Mechanism of Action: Signaling Pathway

Zoledronic acid is a potent nitrogen-containing bisphosphonate that primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][6][8] This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical for various cellular processes, including cell signaling, cytoskeletal organization, and cell survival. The disruption of these processes ultimately leads to the induction of apoptosis in target cells, such as osteoclasts.

References

- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohsinsider.com [ohsinsider.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Handling Potent Active Pharmaceutical Ingredients | Technology Networks [technologynetworks.com]

- 8. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 9. ipservices.care [ipservices.care]

- 10. New insights into the actions of bisphosphonate zoledronic acid in breast cancer cells by dual RhoA-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Zoledronic Acid in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zoledronic acid is a potent third-generation bisphosphonate used in the treatment of osteoporosis, Paget's disease, and cancer-related bone complications[1]. Its high affinity for bone mineral and potent inhibition of osteoclast-mediated bone resorption make it a cornerstone therapy in managing skeletal diseases[1]. Accurate quantification of Zoledronic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution and efficacy. This application note provides a detailed protocol for the sensitive and selective quantification of Zoledronic acid in various biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Zoledronic acid-15N2,13C2, to ensure high accuracy and precision.

Principle

The analytical method is based on the principle of stable isotope dilution LC-MS/MS. Zoledronic acid and its stable isotope-labeled internal standard, this compound, are extracted from the biological matrix. Due to the inherent polarity of Zoledronic acid, a derivatization step is often employed to improve its chromatographic retention and ionization efficiency. The derivatized analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and quantify the concentration of Zoledronic acid in the sample.

Experimental Protocols

Materials and Reagents

-

Zoledronic acid hydrate

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium bicarbonate

-

Phosphoric acid (H₃PO₄)

-

Trimethylsilyl diazomethane (TMS-DAM) solution (2.0 M in diethyl ether)

-

Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) cartridges

-

Ultrapure water

-

Control biological matrix (e.g., human plasma, bone homogenate)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: A C18 or a Hydro-RP column is typically suitable. For example, a Synergi Hydro-RP 80A column (50 mm × 2.0 mm, 4 µm) has been used successfully[2].

-

Nitrogen generator

-

Data acquisition and processing software

Preparation of Stock and Working Solutions

-

Zoledronic Acid Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Zoledronic acid hydrate and dissolve it in a suitable solvent, such as 0.1 N NaOH, to prepare a stock solution of 1 mg/mL.

-

Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Zoledronic acid stock solution with an appropriate solvent (e.g., water or a buffer) to create calibration standards.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Zoledronic acid into the control biological matrix.

Sample Preparation: Solid Phase Extraction (SPE) and Derivatization

This protocol is adapted from a method for extracting Zoledronic acid from bone[2]. Modifications may be necessary for other matrices like plasma or urine.

-

Sample Pre-treatment: To a known volume or weight of the biological sample, add a fixed amount of the internal standard working solution. For bone samples, homogenization in a suitable buffer may be required.

-

SPE Column Conditioning: Condition the SAX SPE cartridges by passing 1 mL of methanol followed by 1 mL of a conditioning buffer (e.g., 2:1 10 mM NH₄HCO₃:0.2 M H₃PO₄)[2].

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 10 mM NH₄HCO₃, followed by 1 mL of ultrapure water, and then 2 mL of methanol to remove interfering substances[2].

-

Derivatization: Directly on the SPE column, add 0.1 mL of 2.0 M TMS-DAM in ether, followed immediately by 0.75 mL of methanol. Allow the reaction to proceed for 60 minutes at room temperature[2]. This step converts the polar phosphonic acid groups into less polar tetramethyl phosphonate esters.

-

Elution: Elute the derivatized analytes from the SPE cartridge with a suitable solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions